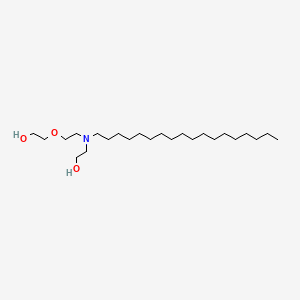

PEG-3 stearamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

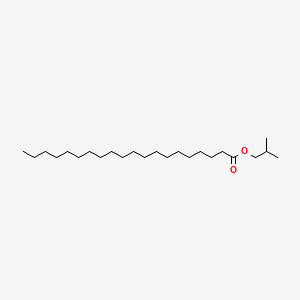

PEG-3 stearamine, also known as 2-{2-(2-hydroxyethoxy)ethylamino}ethanol, is a non-ionic surfactant. It is a derivative of stearylamine, ethoxylated with three units of ethylene oxide. This compound is known for its excellent emulsifying, dispersing, solubilizing, antistatic, lubricating, anticorrosive, and antirust properties .

Preparation Methods

PEG-3 stearamine is synthesized by reacting octadecylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired degree of ethoxylation. Industrial production methods involve the use of catalysts to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature and pressure, are optimized to ensure the formation of the desired product .

Chemical Reactions Analysis

PEG-3 stearamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert this compound into its corresponding amines.

Substitution: It can undergo substitution reactions where the ethoxylated groups can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. .

Scientific Research Applications

PEG-3 stearamine has a wide range of applications in scientific research:

Chemistry: It is used as an emulsifying agent in various chemical formulations.

Biology: It serves as a dispersing agent in biological assays and experiments.

Medicine: this compound is used in pharmaceutical formulations for its solubilizing properties.

Industry: It is employed as an antistatic agent, corrosion inhibitor, and lubricant in various industrial processes .

Mechanism of Action

The mechanism of action of PEG-3 stearamine involves its interaction with molecular targets through its hydrophilic and hydrophobic regions. The ethoxylated groups provide hydrophilicity, allowing it to interact with water molecules, while the stearamine backbone provides hydrophobicity, enabling it to interact with non-polar substances. This dual nature allows this compound to effectively reduce surface tension, stabilize emulsions, and enhance solubility .

Comparison with Similar Compounds

PEG-3 stearamine can be compared with other ethoxylated amines, such as:

PEG-2 stearamine: Similar structure but with two ethylene oxide units, offering slightly different solubility and emulsifying properties.

PEG-4 stearamine: Contains four ethylene oxide units, providing enhanced solubility and emulsifying capabilities.

PEG-3 oleylamine: Similar ethoxylation but with an oleylamine backbone, offering different hydrophobic interactions. This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it highly effective in a wide range of applications

Properties

CAS No. |

61670-56-2 |

|---|---|

Molecular Formula |

C24H51NO3 |

Molecular Weight |

401.7 g/mol |

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethyl-octadecylamino]ethanol |

InChI |

InChI=1S/C24H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-21-26)20-23-28-24-22-27/h26-27H,2-24H2,1H3 |

InChI Key |

ODBCUKKSMRQNCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCO)CCOCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![15H-cyclopenta[a]phenanthrene](/img/structure/B12651818.png)

![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)

![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate](/img/structure/B12651862.png)